Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Description
Properties
CAS No. |
228270-33-5 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? |
InChI Key |
GFLBASJQJLQUMN-ULKQDVFKSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylic acid.
Reaction with tert-Butyl Alcohol: The carboxylic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Hydroxylation: The ester is then hydroxylated to introduce the hydroxyl group at the 9-position.
Industrial Production Methods: Industrial production of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce the ester to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group in organic synthesis to prevent unwanted reactions during multi-step synthesis .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its role as a protecting group. It forms stable intermediates that prevent reactive sites from undergoing unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group and the bicyclic structure .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
- CAS No.: 1147557-68-3
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Storage : 2–8°C .
Structural Features: This compound belongs to the bicyclo[3.3.1]nonane family, featuring a fused bicyclic scaffold with an oxygen (3-oxa) and nitrogen (7-aza) heteroatom. The 9-hydroxy group introduces polarity, while the tert-butoxycarbonyl (Boc) group at position 7 enhances steric protection and modulates reactivity . Stereochemical variants such as (1R,5S) are noted in synthesis protocols .
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and physicochemical distinctions between the target compound and its analogs.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Heteroatom Substitution
- Oxygen vs. Sulfur : Replacement of 3-oxa with 3-thia (e.g., CAS 864448-41-9) introduces sulfur, increasing lipophilicity and altering metabolic pathways .
- Diaza vs. Oxa-Aza Systems: The 7,9-diaza analog (CAS 864448-41-9) has two nitrogens, enhancing hydrogen-bonding capacity and basicity compared to the mono-aza target compound .
Functional Group Variations
- Hydroxyl vs. Amino: The 9-amino analog (CAS 1251015-74-3) exhibits higher nucleophilicity, making it more reactive in coupling reactions than the hydroxyl-bearing parent compound .
- Carboxylic Acid Derivative : The 9-carboxylic acid variant (MDL MFCD28388984) introduces ionizable groups, improving aqueous solubility but requiring careful pH control during synthesis .
Scaffold Modifications
- Bicyclo vs. Spiro Systems : Spiro compounds (e.g., PBLL1442) exhibit distinct conformational rigidity, influencing binding to biological targets like enzymes or receptors .
Research and Application Insights
- Medicinal Chemistry: The target compound’s bicyclo[3.3.1]nonane core is valued in drug design for mimicking peptide conformations. Its hydroxyl variant may serve as a precursor to kinase inhibitors, while amino derivatives are explored in protease-targeting therapies .
- Limitations : Sparse data on exact melting points, solubility values, and in vivo efficacy necessitates further characterization of these analogs .
Biological Activity
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS No. 1147557-68-3) is a compound of significant interest in pharmacology, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 243.30 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
This compound has been identified primarily as an orexin receptor antagonist, which plays a crucial role in regulating various physiological functions such as sleep, appetite, and stress responses. The orexin system is implicated in several neuropsychiatric disorders, making this compound a candidate for therapeutic intervention in conditions like anxiety, depression, and sleep disorders.
Key Mechanisms:
- Orexin Receptor Antagonism : The compound selectively binds to orexin receptors (OX1 and OX2), inhibiting their activity and thereby modulating neuropeptide signaling pathways associated with anxiety and stress responses .
- Antidepressant-like Effects : Research indicates that chronic administration of this compound induces antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders .
Table 1: Summary of Biological Activities
Case Studies
- Orexin Receptor Modulation : A study demonstrated that the administration of this compound significantly reduced anxiety-like behaviors in rats subjected to stress-inducing conditions, supporting its role as an orexin receptor antagonist .
- Cognitive Effects : In another investigation involving the rat fear-potentiated startle paradigm, the compound was shown to preserve cognitive functions while attenuating fear responses, indicating its potential for treating anxiety-related disorders without impairing cognitive abilities .
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (cyclization) | Prevents side reactions |
| Catalyst Loading | 5% Pd/C | Maximizes hydrogenation efficiency |
| Solvent | Anhydrous THF | Enhances Boc group stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
